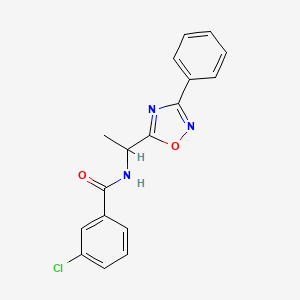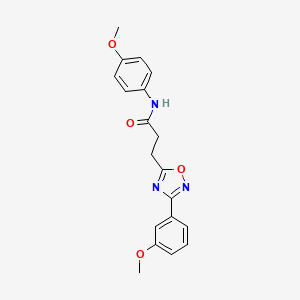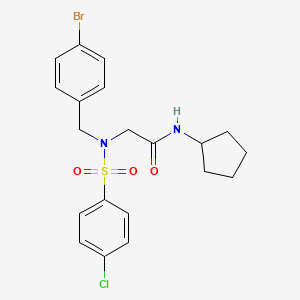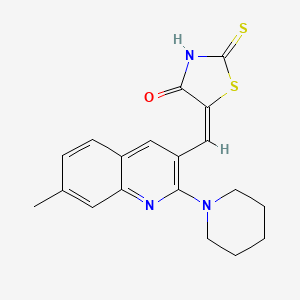
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, also known as DMHPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMHPQ is a member of the quinoline family of compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is not fully understood, but studies suggest that it may act through the inhibition of various signaling pathways involved in inflammation and cancer. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can reduce the production of reactive oxygen species and lipid peroxidation, which may have implications for the treatment of oxidative stress-related diseases. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has several advantages for laboratory experiments, including its ease of synthesis and characterization, as well as its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination therapies, and the exploration of its mechanism of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide in vivo, as well as its potential for clinical translation.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by the addition of propionic acid and a coupling agent. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may have implications for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-21(25)24(20-9-6-14(2)10-15(20)3)13-17-11-16-12-18(27-4)7-8-19(16)23-22(17)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSHQXUZCNIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)
![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)